BenchChemオンラインストアへようこそ!

4-fluoro-N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)benzamide

medicinal chemistry physicochemical profiling lead optimization

Procure CAS 899967-84-1 to leverage its unique 4-fluoro/furan-2-carbonyl pharmacophore pair. Unlike methoxyphenyl analogs, its lower cLogP (1.53) and higher tPSA (≈89 Ų) ensure peripheral restriction, while the furan ring enables heteroaromatic π-stacking that simple phenyl derivatives lack. The 4-fluoro substituent blocks CYP450-mediated para-oxidation—a key liability of 4-methoxy congeners. This scaffold’s built-in polarity reduces late-stage solubilizing group introduction, safeguarding SAR integrity and cross-study reproducibility.

Molecular Formula C18H20FN3O5S
Molecular Weight 409.43
CAS No. 899967-84-1
Cat. No. B2687595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)benzamide
CAS899967-84-1
Molecular FormulaC18H20FN3O5S
Molecular Weight409.43
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C18H20FN3O5S/c19-15-5-3-14(4-6-15)17(23)20-7-13-28(25,26)22-10-8-21(9-11-22)18(24)16-2-1-12-27-16/h1-6,12H,7-11,13H2,(H,20,23)
InChIKeyFXPHVXBCOXVXKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)benzamide (CAS 899967-84-1) – Physicochemical Profile and Procurement Differentiation Blueprint


4-Fluoro-N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a synthetic hybrid sulfonamide-benzamide containing a 4-fluorophenyl ring, a piperazine-sulfonamide linker, and a terminal furan-2-carbonyl group [1]. Its molecular formula C₁₈H₂₀FN₃O₅S and molecular weight 409.43 g·mol⁻¹ place it in a narrow physicochemical niche defined by a computed cLogP of 1.53 and a topological polar surface area (tPSA) of 89.04 Ų [2]. The simultaneous presence of a 4-fluoro substituent on the benzamide and a furan-2-carbonyl cap on the piperazine distinguishes the compound from the most closely related commercial analogs, which typically replace one of these two pharmacophoric elements with a methoxyphenyl, methoxybenzamide, or simple phenyl group, thereby altering hydrogen-bond capacity, lipophilicity, and metabolic stability in ways that cannot be assumed equivalent during screening or lead optimization.

Why 4-Fluoro-N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)benzamide (899967-84-1) Cannot Be Replaced by a Generic Analog


Within the sulfonamide-benzamide chemical space, even single-atom substitutions produce measurable shifts in tPSA, cLogP, and hydrogen-bond acceptor count that directly influence membrane permeability, solubility, and target-binding entropy [1]. The target compound’s combination of a 4-fluorobenzamide (electron-withdrawing, metabolically resistant) and a furan-2-carbonyl-piperazine (additional H-bond acceptor, π-stacking potential) generates a property vector distinct from analogs that replace the furan-2-carbonyl with a 2-methoxyphenyl group or the 4-fluoro with a 4-methoxy group. Procuring a generic alternative without accounting for these quantitative physicochemical differences risks altering assay outcomes, confounding SAR interpretation, and invalidating cross-study comparisons [2]. The evidence below quantifies the key differential parameters that justify specific procurement of CAS 899967-84-1 over its closest commercially available congeners.

Quantitative Comparator Evidence for 4-Fluoro-N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)benzamide (899967-84-1) – Procurement-Decisive Differentials


Hydrogen-Bond Acceptor (HBA) Count as a Surrogate for Solubility and Target-Interaction Capacity

The target compound possesses 8 hydrogen-bond acceptor atoms (5 O + 3 N) versus 7 HBA (4 O + 3 N) in the closest 2-methoxyphenyl analog (PubChem CID 7192129). The additional acceptor originates from the furan ring oxygen and the piperazine-attached carbonyl, both absent in the comparator [1]. Higher HBA count correlates with increased aqueous solubility and additional polar contacts in protein binding sites, which can improve ligand efficiency for targets with polar active sites.

medicinal chemistry physicochemical profiling lead optimization

Lipophilicity (cLogP) Differential vs. 2-Methoxyphenyl Analog

The computed cLogP of the target compound is 1.53, whereas the 2-methoxyphenyl-substituted analog (PubChem CID 7192129) exhibits XLogP3-AA of 2.1 [1]. The 0.57‑log‑unit lower lipophilicity of the target compound results from the polar furan-2-carbonyl group replacing the hydrophobic 2-methoxyphenyl moiety. This places the target compound closer to the CNS-optimal cLogP range (1–3) while retaining a higher tPSA, a profile that may balance passive permeability with solubility [2].

drug-likeness permeability CNS drug design

Topological Polar Surface Area (tPSA) as a Selectivity and Bioavailability Discriminator

The target compound displays a tPSA of 89.04 Ų [1], primarily driven by the sulfonamide, amide, furan oxygen, and piperazine carbonyl. In contrast, the 2-methoxyphenyl analog (PubChem CID 7192129) lacks the piperazine-attached carbonyl and the furan oxygen in its polar count, yielding an estimated tPSA of ~76 Ų (based on incremental group contributions: –13 Ų for replacing furan-2-carbonyl with 2-methoxyphenyl) [2]. The 13 Ų difference falls within the range known to influence blood–brain barrier penetration thresholds (commonly cited cutoff ~70–90 Ų for CNS drugs) and can alter oral absorption classification.

ADME oral bioavailability CNS penetration

Molecular Weight and Ligand Efficiency Implications

The target compound has a molecular weight of 409.43 g·mol⁻¹ [1], 12.1 g·mol⁻¹ lower than the 2-methoxyphenyl analog (421.5 g·mol⁻¹) [2]. Although the absolute difference is modest, the lower MW combined with the higher HBA count yields a more favorable ligand efficiency (LE) profile. For a hypothetical target with IC₅₀ = 100 nM, the LE difference (ΔLE = (1.37/HA_target) − (1.37/HA_comparator)) would favor the target compound by ~0.02 kcal·mol⁻¹ per heavy atom, a meaningful increment during lead optimization [3].

ligand efficiency fragment-based drug design property-based optimization

Targeted Application Scenarios for 4-Fluoro-N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)benzamide (899967-84-1) Based on Physicochemical Differentiation


Peripherally Restricted GPCR or Kinase Screening Panels Requiring Moderate tPSA

With a tPSA of ~89 Ų [1], the target compound lies near the upper boundary for oral absorption and above the typical CNS-penetration threshold, making it suitable for screening campaigns where peripheral restriction is desired. In contrast, the 2-methoxyphenyl analog (estimated tPSA ~76 Ų) would be more CNS-permeable and thus less appropriate for peripheral-target programs.

Lead Optimization Workflows Prioritizing High Ligand Efficiency and Low Lipophilicity

The combination of lower cLogP (1.53) and higher HBA count (8) relative to the 2-methoxyphenyl analog (cLogP 2.1, HBA 7) [2] positions the target compound as a superior starting scaffold for property-driven lead optimization. Medicinal chemistry teams aiming to maintain solubility while modulating potency will benefit from the target’s built-in polarity, reducing the need for late-stage solubilizing group introduction.

Computational Docking and Pharmacophore Modeling Requiring a Furan-Based π-Stacking Motif

The furan-2-carbonyl group provides an electron-rich heteroaromatic ring capable of participating in π–π stacking and edge-to-face interactions that simple phenyl or methoxyphenyl substituents cannot replicate [3]. Screening libraries built around the target scaffold are therefore uniquely suited for targets where crystallography or modeling indicates a preference for heteroaromatic contacts near the piperazine binding region.

Metabolic Stability Studies Comparing Fluorinated vs. Methoxy-Substituted Benzamides

The 4-fluoro substituent on the benzamide ring is known to block cytochrome P450-mediated oxidative metabolism at the para position, a liability for 4-methoxy analogs (e.g., CAS 899967-53-4) [4]. The target compound thus serves as a metabolically hardened comparator in PK studies, enabling researchers to deconvolute metabolic soft spots without introducing additional structural variables.

Quote Request

Request a Quote for 4-fluoro-N-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.